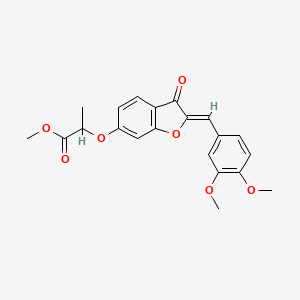

(Z)-2-((2-(3,4-二甲氧基苄叉基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.384. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学与药物开发

结构::

概述::(Z)-2-((2-(3,4-二甲氧基苄叉基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸甲酯: 具有独特的苯并呋喃骨架和甲氧基基团,这些基团可能影响其生物活性。

应用::- 抗癌特性: 研究人员已经探索了其作为抗癌剂的潜力,因为它能够抑制特定的细胞通路 。需要进一步研究来阐明其作用机制并优化其疗效。

生物活性

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of dermatology and pharmacology. This article explores its biological activity, focusing on anti-melanogenic effects, antioxidant properties, and cytotoxicity profiles based on recent research findings.

Chemical Structure and Properties

The chemical structure of (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is characterized by its complex arrangement of functional groups that contribute to its biological efficacy. Its molecular formula is C20H18O7, with a molecular weight of 370.357 g/mol.

1. Anti-Melanogenic Effects

Recent studies have highlighted the anti-melanogenic properties of this compound, particularly in relation to its ability to inhibit tyrosinase activity. Tyrosinase is a key enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.

Study Findings:

- In cell-based experiments using B16F10 melanoma cells, analogs related to this compound demonstrated significant inhibition of melanin production. The mechanism was attributed to the suppression of intracellular tyrosinase activity .

- The most potent analog showed an IC50 value of 1.12 µM against mushroom tyrosinase, indicating a much stronger inhibitory effect compared to standard controls like kojic acid (IC50 = 24.09 µM) .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

Research Insights:

- Analog compounds exhibited strong antioxidant efficacy comparable to established positive controls in various assays .

- The presence of methoxy groups in the structure appears to enhance the antioxidant capacity, making it a promising candidate for further exploration in oxidative stress-related conditions.

3. Cytotoxicity Profiling

Understanding the cytotoxic effects is essential for determining the safety profile of any therapeutic agent.

Cytotoxicity Results:

- In vitro studies indicated that at concentrations up to 20 µM, selected analogs did not exhibit significant cytotoxicity after 48 and 72 hours of exposure .

- However, one analog demonstrated concentration-dependent toxicity at lower concentrations (≥2.5 µM), necessitating further investigation into its mechanism of action and safety profile .

Case Studies

Several case studies have been conducted using this compound and its analogs:

- B16F10 Melanoma Models :

- Antioxidant Assays :

Data Tables

| Activity Type | Compound/Analog | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Tyrosinase Inhibition | Analog 3 | 1.12 | Strongest inhibitor found |

| Tyrosinase Inhibition | Kojic Acid | 24.09 | Standard control |

| Antioxidant Activity | Analog 1 | Not specified | Comparable to positive controls |

| Cytotoxicity | Analog 2 | ≤20 | Significant cytotoxicity observed |

属性

IUPAC Name |

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-12(21(23)26-4)27-14-6-7-15-17(11-14)28-19(20(15)22)10-13-5-8-16(24-2)18(9-13)25-3/h5-12H,1-4H3/b19-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZDIUKPGJDNQU-GRSHGNNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。